ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The next step involves the methylation of the pyrazole ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylation of the pyrazole ring is achieved by reacting it with ethyl chloroformate in the presence of a base.
Thiocarbamoylation: The final step involves the introduction of the tert-butylamino group through a thiocarbamoylation reaction. This can be done using tert-butyl isothiocyanate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiocarbamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cell proliferation, or microbial growth.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Lacks the tert-butylamino and thiocarbamoyl groups.
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of the tert-butylamino group.
Uniqueness
Ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the tert-butylamino and thiocarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
ethyl 5-(tert-butylcarbamothioylamino)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-6-18-10(17)8-7-13-16(5)9(8)14-11(19)15-12(2,3)4/h7H,6H2,1-5H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEIZBGCEXTUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=S)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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